![molecular formula C22H25ClN4O3S B2494090 3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1185025-60-8](/img/structure/B2494090.png)

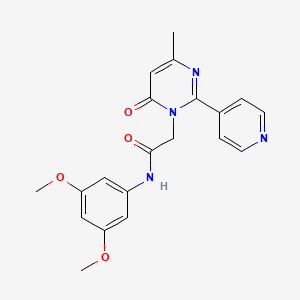

3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

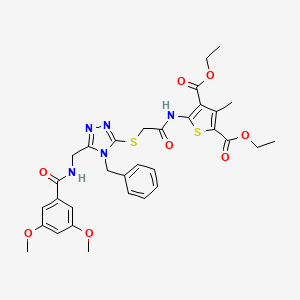

Benzothiadiazine derivatives, including the compound , are synthesized through various chemical reactions that involve the interaction of specific functional groups to form the desired molecular structure. Notably, compounds like "7-Chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide" and others within the same family have shown sustained antihypertensive activity, highlighting the significance of their synthesis for therapeutic applications (Shimizu et al., 1977).

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives is characterized by complex arrangements stabilized by intramolecular hydrogen bonds. Studies on compounds like "N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide" reveal how these structures adopt specific conformations that are crucial for their biological activity (Siddiqui et al., 2008).

Chemical Reactions and Properties

Benzothiadiazine derivatives undergo a variety of chemical reactions that influence their chemical properties and potential applications. For instance, "N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide" serves as a catalyst in the synthesis of other compounds, demonstrating the versatility and reactivity of these molecules (Khazaei et al., 2015).

Physical Properties Analysis

The physical properties of benzothiadiazine derivatives, such as melting points, solubility, and stability, are crucial for their application and handling. The synthesis and thermal behavior of "new benzo-1,2-thiazine long-chain aryl-piperazine derivatives" provide insights into these properties, showing how modifications in the molecular structure can influence the physical characteristics of these compounds (Krzyżak et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties of benzothiadiazine derivatives, including their reactivity, chemical stability, and interaction with biological targets, is essential for their development and application. Research into compounds like "A facile synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides" sheds light on these aspects, highlighting the chemical versatility and potential for modification of these molecules (Zia-ur-Rehman et al., 2009).

Mechanism of Action

Target of Action

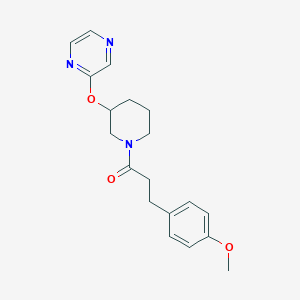

The compound contains a piperazine moiety, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

Compounds containing a piperazine ring often act by interacting with various receptors, such as serotonin receptors .

Biochemical Pathways

Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Many drugs containing a piperazine ring are known to affect various neurotransmitter systems, including the serotonin system .

Pharmacokinetics

The presence of a piperazine ring can often enhance the bioavailability of a drug .

Result of Action

Drugs containing a piperazine ring can have a wide range of effects depending on their specific structure and the receptors they interact with .

Safety and Hazards

properties

IUPAC Name |

1-[4-(4-chlorophenyl)piperazin-1-yl]-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O3S/c1-16(14-21-24-19-4-2-3-5-20(19)31(29,30)25-21)15-22(28)27-12-10-26(11-13-27)18-8-6-17(23)7-9-18/h2-9,16H,10-15H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXASYCNZODXIAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)

![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)

![(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2494017.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2494029.png)